molecular formula C12H20N2O3 B2584933 8-(morpholine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1478517-06-4

8-(morpholine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B2584933
CAS No.: 1478517-06-4
M. Wt: 240.303
InChI Key: OIVWQWWBGKVFCQ-UHFFFAOYSA-N
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Description

8-(morpholine-4-carbonyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound that features a bicyclic structure with a morpholine ring attached to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(morpholine-4-carbonyl)-8-azabicyclo[321]octan-3-ol typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(morpholine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic core or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

8-(morpholine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 8-(morpholine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its molecular targets. Pathways involved may include neurotransmitter signaling, metabolic processes, or cellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    8-oxabicyclo[3.2.1]octane: This compound shares a similar bicyclic core but lacks the morpholine ring and carbonyl group.

    8-thiabicyclo[3.2.1]octan-3-one: This sulfur-containing analog has different chemical properties and reactivity.

    8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol: Similar in structure but with an isopropyl group instead of the morpholine ring.

Uniqueness

8-(morpholine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to the presence of the morpholine ring and carbonyl group, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications, particularly in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c15-11-7-9-1-2-10(8-11)14(9)12(16)13-3-5-17-6-4-13/h9-11,15H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVWQWWBGKVFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)N3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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